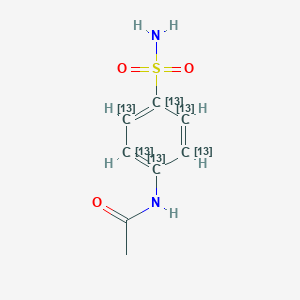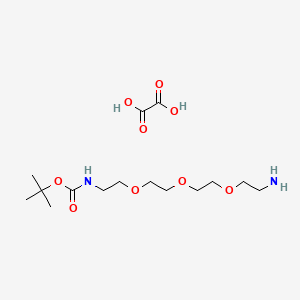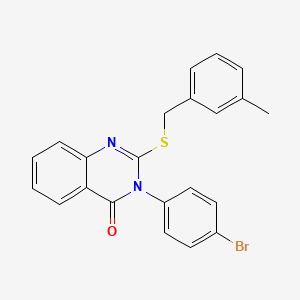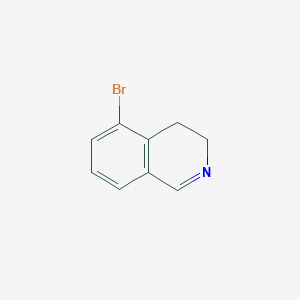![molecular formula C34H52Br6O13 B12056526 3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentaerythritol hexakis(2-bromoisobutyrate) is a hexafunctional initiator commonly used in Atom Transfer Radical Polymerization (ATRP) for the synthesis of functional polymers. This compound, with the molecular formula C34H52Br6O13 and a molecular weight of 1148.19 g/mol, is known for its ability to create hexafunctional polymers, making it a valuable component in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dipentaerythritol hexakis(2-bromoisobutyrate) typically involves the esterification of dipentaerythritol with 2-bromoisobutyric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: In industrial settings, the production of Dipentaerythritol hexakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dipentaerythritol hexakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions are facilitated by nucleophiles, which replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, reaction with thiols results in the formation of thioethers, while reaction with amines produces amides .
Applications De Recherche Scientifique
Dipentaerythritol hexakis(2-bromoisobutyrate) has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which Dipentaerythritol hexakis(2-bromoisobutyrate) exerts its effects is through ATRP. In this process, the compound acts as an initiator, where the bromine atoms are abstracted by a transition metal catalyst (e.g., copper) to form radicals. These radicals then initiate the polymerization of monomers, leading to the formation of polymers with controlled architecture and functionality .
Comparaison Avec Des Composés Similaires
Pentaerythritol tetrakis(2-bromoisobutyrate): A tetrafunctional initiator used in ATRP.
Ethylene bis(2-bromoisobutyrate): A bifunctional initiator with similar applications in polymer synthesis.
Uniqueness: Dipentaerythritol hexakis(2-bromoisobutyrate) stands out due to its hexafunctionality, allowing for the creation of star-shaped polymers with six arms. This unique structure imparts distinct physical and chemical properties to the resulting polymers, making them suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C34H52Br6O13 |
|---|---|
Poids moléculaire |
1148.2 g/mol |
Nom IUPAC |
[3-(2-bromo-2-methylpropanoyl)oxy-2-[[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propoxy]methyl]-2-[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C34H52Br6O13/c1-27(2,35)21(41)48-15-33(16-49-22(42)28(3,4)36,17-50-23(43)29(5,6)37)13-47-14-34(18-51-24(44)30(7,8)38,19-52-25(45)31(9,10)39)20-53-26(46)32(11,12)40/h13-20H2,1-12H3 |
Clé InChI |
QZIIQQIGYHRTNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC(COCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)

![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)


![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)


![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

